REACTION_CXSMILES
|
Cl.[CH2:2]([NH:6][CH2:7][C:8]([O:10]CC)=[O:9])[CH:3]([CH3:5])[CH3:4].Cl.[OH-].[Na+].[F:16][C:17]1[CH:22]=[CH:21][C:20]([S:23](Cl)(=[O:25])=[O:24])=[CH:19][CH:18]=1.C(=O)([O-])[O-].[Na+].[Na+]>O>[F:16][C:17]1[CH:22]=[CH:21][C:20]([S:23]([N:6]([CH2:7][C:8]([OH:10])=[O:9])[CH2:2][CH:3]([CH3:4])[CH3:5])(=[O:25])=[O:24])=[CH:19][CH:18]=1 |f:0.1,3.4,6.7.8|
|
Name
|
|
Quantity
|
0.359 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C(C)C)NCC(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.3334 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.547 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The residue was triturated 3 times with boiling methanol
|
Type
|
CUSTOM
|
Details
|
The residue was triturated 3 times with hot acetic acid
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
rotary evaporated to a white solid
|
Type
|
CUSTOM
|
Details
|
The solid was chromatographed on silica gel (15 g, 230-400 mesh)
|
Type
|
WASH
|
Details
|
eluting with dichloromethane-methanol (10:1, 10×15 mL)
|
Type
|
ADDITION
|
Details
|
Fractions containing product
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
The solid was dried in vacuo
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |